molecular formula C17H21N5O5 B1337363 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid CAS No. 24591-52-4

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid

Cat. No.: B1337363
CAS No.: 24591-52-4
M. Wt: 375.4 g/mol
InChI Key: RUSNQAKIOXZJMH-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, tryptophan, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated for the remaining glycine residues.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of radical cations and deprotonated forms .

Scientific Research Applications

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid involves its interaction with specific molecular targets. The tryptophan residue plays a crucial role in binding to receptors or enzymes, facilitating various biochemical processes. The peptide can act as a substrate for proteolytic enzymes, leading to the formation of smaller bioactive peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two glycine residues flanking the tryptophan allows for flexibility and specific interactions with molecular targets, making it valuable in research applications .

Properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c18-6-14(23)22-13(17(27)21-8-15(24)20-9-16(25)26)5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,13,19H,5-6,8-9,18H2,(H,20,24)(H,21,27)(H,22,23)(H,25,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSNQAKIOXZJMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427215
Record name CTK0I7290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24591-52-4
Record name CTK0I7290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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